

The Structural and Functional Landscape of 08:0 PE: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure and functional relevance of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (**08:0 PE**). We delve into its biophysical properties, its crucial role in cellular processes like autophagy, and its applications in experimental research, providing detailed methodologies for key experiments.

Core Structure of 08:0 PE

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (**08:0 PE**) is a glycerophospholipid, a major class of lipids that form the backbone of biological membranes. Its structure is characterized by a central glycerol molecule esterified at the sn-1 and sn-2 positions with two octanoyl (8-carbon) fatty acid chains, and at the sn-3 position with a phosphate group linked to an ethanolamine headgroup. This amphipathic nature, with a hydrophilic headgroup and hydrophobic tails, dictates its self-assembly into lipid bilayers in aqueous environments.



Property	Value	Source
Synonyms	1,2-dioctanoyl-sn-glycero-3- phosphoethanolamine, Dioctanoyl phosphatidylethanolamine	
Molecular Formula	C21H42NO8P	_
Molecular Weight	467.53 g/mol	
CAS Number	96760-44-0	-

Biophysical Properties

The biophysical properties of **08:0 PE** are crucial for its behavior in solution and its role in model membrane systems. While specific experimental values for **08:0 PE** are not readily available in the literature, we can estimate some key parameters based on lipids with similar structures.



Property	Estimated Value	Notes
Critical Micelle Concentration (CMC)	~0.25 mM	This is an estimate based on the CMC of 1,2-dioctanoyl-sn-glycero-3-PC (0.25 mM), which shares the same acyl chains but has a different headgroup. The smaller ethanolamine headgroup of 08:0 PE may slightly alter this value.
Phase Transition Temperature (Tm)	Below 0°C	Phosphatidylethanolamines with short, saturated acyl chains, such as 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (12:0 PE), have a Tm of 29°C. As the acyl chain length decreases, the Tm is expected to decrease significantly. Therefore, the Tm for 08:0 PE is predicted to be well below 0°C.

Role in Cellular Signaling: Autophagy

Phosphatidylethanolamine (PE) is a key player in the cellular process of autophagy, a mechanism for the degradation and recycling of cellular components. Specifically, PE is the lipid substrate for the conjugation of Atg8-family proteins (including LC3 in mammals) to the phagophore membrane, a critical step in autophagosome formation. This process is known as LC3 lipidation.

The diagram below illustrates the core signaling pathway of LC3 lipidation during autophagy.





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LC3 Lipidation Pathway in Autophagy

Experimental Protocols

Preparation of 08:0 PE Vesicles (Liposomes) by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles composed of **08:0 PE**, which can be used in various biophysical and biochemical assays.

Materials:

- 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in chloroform
- Chloroform
- Desired aqueous buffer (e.g., PBS, Tris-HCl)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- · Heating block or water bath

Procedure:



Lipid Film Formation:

- In a round-bottom flask, add the desired amount of **08:0 PE** solution in chloroform.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
- To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

Hydration:

- Hydrate the lipid film by adding the desired aqueous buffer. The volume of the buffer should be calculated to achieve the desired final lipid concentration.
- Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

Extrusion:

- Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
- Load the MLV suspension into one of the syringes of the extruder.
- Pass the lipid suspension through the membranes by alternately pushing the plungers of the two syringes. A minimum of 11 passes is recommended to obtain a homogenous population of unilamellar vesicles (LUVs).
- The resulting vesicle solution can be stored at 4°C.

In Vitro LC3 Lipidation Assay

This assay reconstitutes the core machinery of LC3 lipidation to study the process in a controlled environment. **08:0 PE**-containing liposomes serve as the membrane source.

Materials:



- **08:0 PE**-containing liposomes (prepared as described above)
- Recombinant human Atg7, Atg3, and LC3 proteins
- ATP
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
- SDS-PAGE gels and Coomassie blue stain

Procedure:

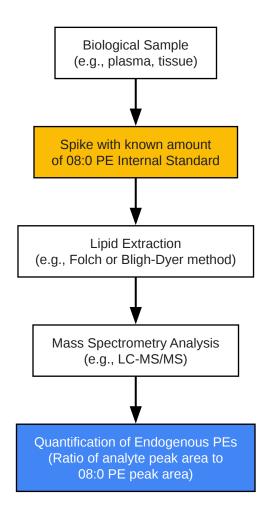
- Reaction Setup:
 - In a microcentrifuge tube, combine the reaction buffer, ATP, Atg7, Atg3, and LC3.
 - Initiate the reaction by adding the 08:0 PE-containing liposomes.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
- · Analysis:
 - Stop the reaction by adding SDS-PAGE sample buffer.
 - Analyze the reaction products by SDS-PAGE. The lipidated form of LC3 (LC3-II) will migrate faster than the non-lipidated form (LC3-I).
 - Visualize the protein bands by Coomassie blue staining. The intensity of the LC3-II band provides a measure of the lipidation efficiency.

Use of 08:0 PE as an Internal Standard in Mass Spectrometry-Based Lipidomics

In lipidomics, internal standards are essential for accurate quantification. Due to its defined structure and mass, **08:0 PE** can be used as an internal standard for the quantification of other phosphatidylethanolamine species.



Workflow: The diagram below outlines the general workflow for using **08:0 PE** as an internal standard in a lipidomics experiment.



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Lipidomics Workflow with Internal Standard

Procedure:

- Sample Preparation:
 - To a known amount of the biological sample, add a precise amount of 08:0 PE solution of known concentration.
- Lipid Extraction:



- Perform a lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.
- Mass Spectrometry Analysis:
 - Analyze the lipid extract using a mass spectrometer, typically coupled with liquid chromatography (LC-MS/MS).
 - Develop a method to detect and quantify both the endogenous PE species of interest and the 08:0 PE internal standard.
- Data Analysis and Quantification:
 - Determine the peak areas for the endogenous PEs and the **08:0 PE** internal standard.
 - Calculate the concentration of the endogenous PEs by comparing the ratio of their peak
 areas to the peak area of the known amount of the 08:0 PE internal standard. This
 normalization corrects for variations in sample preparation and instrument response.
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